mGluR2 Antagonist Annotation as a Unique Differentiator from JAK/ITK-Focused Pyrazole Carboxamides
Unlike the broader class of pyrazole carboxamides developed primarily as JAK or ITK kinase inhibitors (e.g., WO2013040863A1), N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide is explicitly listed in the Therapeutic Target Database as an antagonist of metabotropic glutamate receptor 2 (mGluR2) [1]. This represents a fundamentally distinct pharmacological mechanism. While JAK/ITK inhibitors in this scaffold class typically display IC₅₀ values in the nanomolar range against their respective kinases, they lack mGluR2 activity. The mGluR2 antagonist annotation provides a unique, biologically validated differentiation point for CNS-targeted research.
| Evidence Dimension | Target annotation (primary pharmacology) |
|---|---|
| Target Compound Data | mGluR2 antagonist (TTD annotation) [1] |
| Comparator Or Baseline | Cycloalkylnitrile pyrazole carboxamides exemplified in WO2013040863A1: JAK kinase inhibitors (kinase panel IC₅₀ data not available for direct comparator) |
| Quantified Difference | Orthogonal target class (GPCR vs. kinase); quantitative selectivity data not available |
| Conditions | TTD database annotation; experimental binding/functional data not publicly disclosed |
Why This Matters
For CNS discovery programs targeting glutamatergic signaling, this annotation provides a starting point that kinase-focused pyrazole carboxamides cannot offer, reducing the need for de novo target identification.
- [1] Therapeutic Target Database (TTD). Drug Information: N-(1-cyanocyclohexyl)-1-methylpyrazole-4-carboxamide. https://ttd.idrblab.cn (accessed 2026-04-29). View Source
